Anthraquinone-1,8-disulfonic Acid Dipotassium Salt

描述

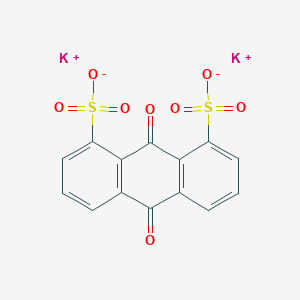

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt (CAS: 14938-42-2) is a potassium salt of anthraquinone disulfonic acid, characterized by sulfonate groups at the 1,8-positions of the anthraquinone backbone. Its molecular formula is C₁₄H₆K₂O₈S₂, with a molecular weight of 444.51 g/mol . It appears as a yellow crystalline solid and is classified under battery and electronic materials due to its redox-active properties . The compound exhibits a melting point of 293°C (with decomposition) and slight water solubility .

属性

IUPAC Name |

dipotassium;9,10-dioxoanthracene-1,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPFDCNGQQSVJK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6K2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164257 | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-42-2 | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reagents and Catalysts

Table 1: Key Sulfonation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Oleum:Anthraquinone ratio | 3:1 (w/w) | 4:1 (w/w) |

| Temperature | 160–170°C | 160–170°C |

| Reaction time | 2 hours | 1.5–2 hours |

| Catalyst concentration | 0.5–1% HgSO₄ | 0.3–0.7% HgSO₄ |

The reaction mechanism involves electrophilic aromatic substitution, where SO₃ from oleum attacks anthraquinone’s alpha positions. Mercury ions stabilize intermediates, directing sulfonation to the 1,8-positions.

Neutralization and Salt Formation

After sulfonation, the crude 1,8-disulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.

Neutralization Protocol

-

Cooling : The sulfonation mixture is cooled to 50°C and diluted with ice water to precipitate unreacted anthraquinone.

-

Filtration : Remove insoluble residues via vacuum filtration.

-

Neutralization : Add 45% (w/v) KOH dropwise to pH 7–8, maintaining temperature below 30°C.

-

Crystallization : Concentrate the solution under reduced pressure and cool to 5°C to precipitate the dipotassium salt.

Table 2: Neutralization Efficiency

| Parameter | Value |

|---|---|

| KOH stoichiometry | 2.1 equivalents |

| Yield after crystallization | 78–85% |

| Purity (HPLC) | ≥98% |

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability while maintaining regioselectivity.

Continuous Sulfonation Reactors

Purification Techniques

-

Ion-exchange chromatography : Removes residual Hg²⁺ ions to <1 ppm.

-

Recrystallization : The dipotassium salt is recrystallized from ethanol-water (3:1 v/v) to achieve >99% purity.

Reaction Optimization and Challenges

Regioselectivity Control

Byproduct Management

-

Beta-isomers (2,6-/2,7-AQDS) : Constitute 5–10% of the product; removed via fractional crystallization.

-

Sulfuric acid waste : Neutralized with lime (CaO) to produce gypsum (CaSO₄) for construction use.

Analytical Characterization

Quality Control Metrics

Table 3: Comparative Solubility

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 22.4 |

| Ethanol | 0.8 |

| Dimethyl sulfoxide | 45.6 |

化学反应分析

Types of Reactions

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.

Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be tailored for specific applications.

科学研究应用

Anthraquinone-1,8-disulfonic Acid Dipotassium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and as an interfacial modifier in perovskite solar cells

作用机制

The mechanism of action of potassium anthraquinone-1,8-disulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups and the anthraquinone core play crucial roles in its activity. The compound can:

Passivate Defects: In perovskite solar cells, it passivates defects at the buried interface, improving carrier transport and enhancing the efficiency and stability of the cells

Interact with Biomolecules: In biological systems, it can interact with proteins and nucleic acids, leading to various biochemical effects.

相似化合物的比较

Comparison with Similar Anthraquinone Disulfonate Compounds

Physicochemical Properties

Solubility and Thermal Stability:

- 1,8-Dipotassium Salt : Slightly soluble in water ; decomposes at 293°C .

- 1,5-Disodium Salt : Soluble in hot water; sold as a powder with 98% purity .

- 2,6-Disodium Salt : Melts at 325°C ; used as a disperse dye (e.g., Disperse Violet 8) .

- Free 1,8-Disulfonic Acid : Highly water-soluble (400 g/L at 18°C) , but the potassium salt’s solubility is reduced due to ion pairing.

Reactivity and Derivatives:

Commercial Availability and Pricing

- 1,8-Dipotassium Salt : $66.03 per 50 g.

- 1,5-Disodium Salt : $67.76 per 100 g.

- 2,7-Disodium Salt : $83.00 per 200 g.

The higher cost of the 1,8-dipotassium salt reflects its lower synthetic yield and niche applications in advanced materials.

Challenges and Limitations

- Synthetic Complexity : Separation of 1,8-isomer from 1,5-isomer requires precise control, as residual mixtures contain 1,7-, 1,6-, and trace 2,6/2,7 isomers .

生物活性

Anthraquinone-1,8-disulfonic acid dipotassium salt (AQDS) is a synthetic compound derived from anthraquinone, characterized by two sulfonate groups that enhance its solubility and biological activity. This article explores the biological activity of AQDS, focusing on its mechanisms of action, applications in medicine and biotechnology, and relevant research findings.

Chemical Structure and Properties

AQDS has the molecular formula and a molecular weight of 444.51 g/mol. Its structure includes two sulfonate groups located at the 1 and 8 positions of the anthraquinone backbone, which significantly influence its reactivity and solubility in aqueous environments.

Mechanisms of Biological Activity

The biological activity of AQDS can be attributed to several mechanisms:

- Antimicrobial Activity : AQDS exhibits significant antibacterial properties by disrupting bacterial cell walls and inhibiting nucleic acid synthesis. Studies have shown that it can inhibit biofilm formation and affect energy metabolism in bacteria, making it a potential candidate for antibiotic development .

- Anticancer Potential : Research indicates that anthraquinone derivatives, including AQDS, may induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to intercalate with DNA suggests a potential for disrupting cancer cell proliferation .

- Electrochemical Activity : AQDS has been investigated for its role in redox reactions, particularly in energy storage applications like redox flow batteries. Its electrochemical properties facilitate electron transfer processes, enhancing battery performance .

Antimicrobial Studies

A systematic review highlighted the structure-activity relationships of anthraquinones, emphasizing their antibacterial mechanisms. AQDS was found to effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.125 g/mL .

| Bacterial Strain | MIC (g/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.125 |

| Bacillus subtilis | 0.0625 |

Anticancer Activity

In vitro studies have demonstrated that AQDS can induce apoptosis in human cancer cell lines. The compound's interaction with cellular components leads to increased reactive oxygen species (ROS) levels, promoting cell death .

Electrochemical Applications

AQDS has been utilized as a negolyte in redox flow batteries due to its favorable electrochemical properties. A study reported that AQDS-based systems achieved peak power densities of up to 335 mW/cm², showcasing its potential for energy storage applications .

Case Studies

- Antimicrobial Efficacy : A study conducted on various anthraquinone derivatives found that AQDS significantly reduced biofilm formation on medical devices, suggesting its utility in preventing infections associated with implants .

- Cancer Cell Studies : In a controlled laboratory setting, AQDS was tested against multiple cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, affirming its potential as an anticancer agent .

- Energy Storage Applications : Research on AQDS as a component in redox flow batteries demonstrated enhanced charge/discharge cycles compared to traditional systems, indicating its viability for sustainable energy solutions .

常见问题

Q. What are the established methods for synthesizing anthraquinone-1,8-disulfonic acid dipotassium salt?

Synthesis involves sulfonation of anthraquinone using concentrated sulfuric acid or oleum with mercury as a catalyst to favor sulfonation at the alpha positions (1,8-positions). Reaction conditions include temperatures of 140–160°C, followed by neutralization with potassium hydroxide to form the dipotassium salt . Purification typically involves recrystallization from aqueous solutions to remove unreacted starting materials and byproducts.

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Molecular formula : C₁₄H₆K₂O₈S₂

- Molecular weight : 444.51 g/mol

- CAS No. : 14938-42-2

- Solubility : Highly water-soluble due to the dipotassium salt form (contrasting with the parent acid, which is water-insoluble) .

- Stability : Stable under ambient conditions but sensitive to strong oxidizers and prolonged UV exposure .

Q. Which analytical techniques are optimal for characterizing this compound?

- UV-Vis spectroscopy : Detects absorption maxima in the 250–350 nm range, useful for quantifying concentration in aqueous solutions .

- HPLC : Employed with reverse-phase C18 columns and mobile phases like methanol/water (acidified with 0.1% trifluoroacetic acid) to assess purity .

- Elemental analysis : Validates potassium and sulfur content to confirm stoichiometry .

Q. How does solubility vary between sulfonated anthraquinone derivatives?

The dipotassium salt exhibits superior water solubility compared to monosulfonated derivatives (e.g., anthraquinone-2-sulfonic acid sodium salt) or non-sulfonated anthraquinones. This property is critical for applications in aqueous electrochemical systems .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight, light-resistant containers at 4–8°C to prevent hygroscopic degradation and photochemical side reactions. Avoid contact with strong acids or bases .

Advanced Research Questions

Q. How can sulfonation site selectivity (alpha vs. beta positions) be controlled during synthesis?

Alpha-position sulfonation (1,8-) is achieved using mercury catalysts, while beta positions (2,6- or 2,7-) dominate in mercury-free reactions. Competitive side reactions (e.g., hydroxylation) may occur at temperatures exceeding 160°C, requiring precise temperature control .

Q. What electrochemical applications exploit the redox properties of this compound?

The dipotassium salt serves as a redox-active component in aqueous organic redox flow batteries (AORFBs) due to its high solubility and reversible electron transfer. It pairs with catholytes like ferrocyanide for energy storage .

Q. What methodologies are used to study environmental degradation or metabolic pathways?

- LC-MS/MS : Tracks degradation products in environmental samples using collision-induced dissociation (CID) to identify sulfonic acid cleavage products.

- Plant metabolism studies : Radiolabeled isotopes (e.g., ¹⁴C) are incorporated to trace uptake and transformation in models like Zea mays .

Q. How can contradictory data in sulfonation reaction yields be resolved?

Discrepancies arise from variations in catalyst purity (e.g., mercury traces) or incomplete neutralization. Validate reaction progress via TLC (silica gel, ethyl acetate/methanol eluent) and quantify sulfonic acid groups via potentiometric titration .

Q. What advanced purification techniques improve yield for high-purity research batches?

- Ion-exchange chromatography : Separates dipotassium salt from mono-sulfonated impurities using Dowex® resins.

- Membrane filtration : Nanofiltration (1 kDa cutoff) removes high-molecular-weight byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。